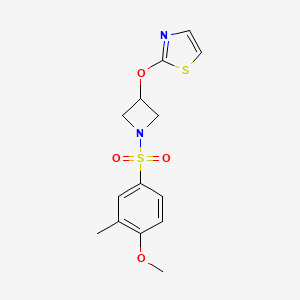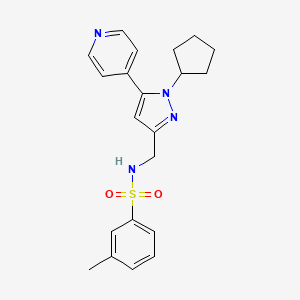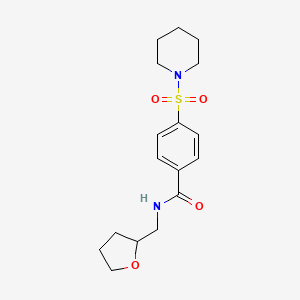
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO is a versatile compound that can be synthesized using different methods and has a wide range of biochemical and physiological effects.
科学的研究の応用
TMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, TMO has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, TMO has been used as a solvent and a stabilizer for metal nanoparticles. In polymer chemistry, TMO has been used as a monomer for the synthesis of polymeric materials with unique properties.
作用機序
The mechanism of action of TMO is not fully understood. However, it is believed that TMO exerts its effects by modulating the activity of various enzymes and receptors in the body. TMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TMO has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
TMO has a wide range of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TMO has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In vivo studies have shown that TMO can reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of TMO is its versatility. TMO can be synthesized using different methods, and it has a wide range of applications in various fields. TMO is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TMO is its potential toxicity. TMO has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
将来の方向性
There are several future directions for the study of TMO. One area of research is the development of new drugs based on TMO. TMO has shown promising anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a new drug candidate. Another area of research is the synthesis of new polymeric materials based on TMO. TMO has unique properties that make it a potential candidate for the development of new materials with specific applications. Finally, further studies are needed to determine the long-term effects of TMO on human health and the environment.
Conclusion
TMO is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO can be synthesized using different methods and has a wide range of biochemical and physiological effects. While further studies are needed to fully understand the mechanism of action and potential applications of TMO, it is clear that this compound has significant potential for the development of new drugs and materials.
合成法
TMO can be synthesized using different methods, including the reaction of 3-hydroxy-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Another method involves the reaction of 3-bromo-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Both methods yield TMO with high purity and yield.
特性
IUPAC Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-10(2,3)14-11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUDKYCFPFXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

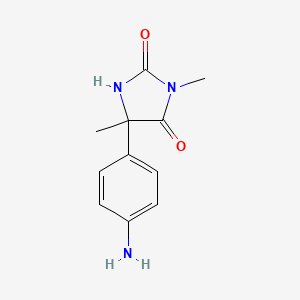
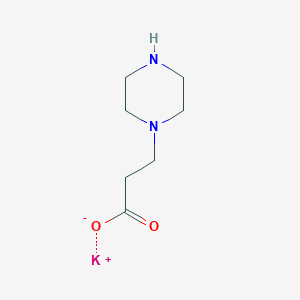
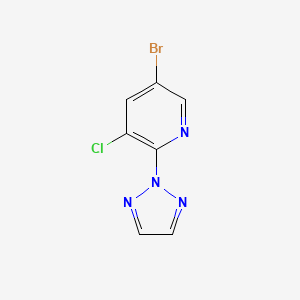
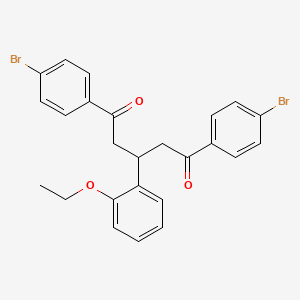
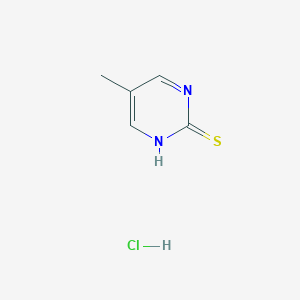

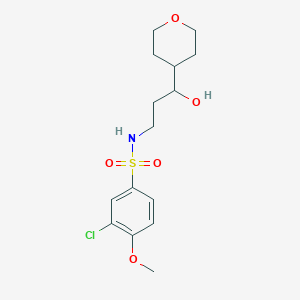
![2-(3-fluorophenyl)-6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
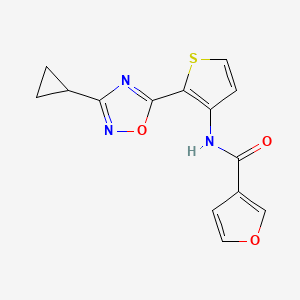
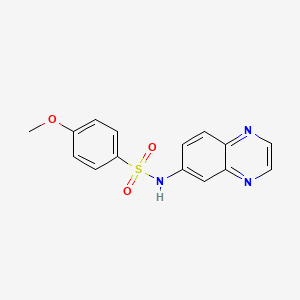
![methyl 4-(2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2682377.png)
